

Application Notes: Photocatalytic Degradation of Organic Dyes Using Nickel Oxide (NiO) Nanoparticles

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Compound of Interest		
Compound Name:	Nickel(II) oxide	
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Introduction

The textile, food, and printing industries release significant quantities of organic dyes into wastewater, posing a considerable threat to the environment and human health.[1] Many of these dyes are toxic, carcinogenic, and non-biodegradable.[1] Advanced Oxidation Processes (AOPs) have emerged as effective methods for treating dye-contaminated water, with photocatalysis being a particularly promising, cost-effective, and environmentally friendly approach.[1][2] Nickel oxide (NiO), a p-type semiconductor with a wide bandgap (3.5 eV), has garnered attention as a photocatalyst due to its high stability, low cost, and excellent catalytic properties.[3] NiO nanoparticles (NPs) have demonstrated high efficiency in degrading various organic dyes, including Methylene Blue (MB), Rhodamine B (RhB), Methyl Orange (MO), and Congo Red (CR), under UV and visible light irradiation.[1][4]

Synthesis of NiO Nanoparticles

NiO nanoparticles can be synthesized through various methods, including:

• Chemical Precipitation: A simple and common method involving the precipitation of nickel hydroxide from a nickel salt (e.g., nickel nitrate or nickel chloride) using a precipitating agent like sodium hydroxide (NaOH), followed by calcination to form NiO.



- Hydrothermal Method: This technique involves a chemical reaction in an aqueous solution above the boiling point of water within a sealed vessel, leading to the formation of crystalline NiO nanoparticles.[5]
- Sol-Gel Method: This method allows for the synthesis of NiO nanoparticles with controlled size and morphology through the conversion of a molecular precursor solution into a gel, followed by drying and calcination.[6]
- Thermal Decomposition: In this method, a nickel precursor, such as nickel acetate or nickel oxalate, is heated at a specific temperature to decompose it into NiO nanoparticles.[7][8]
- Green Synthesis: An eco-friendly approach that utilizes plant extracts (e.g., from Phytolacca dodecandra or Pedalium Murex) as reducing and capping agents for the synthesis of NiO nanoparticles.[9][10]

The synthesized NiO nanoparticles are typically characterized using techniques such as X-ray Diffraction (XRD) to determine the crystal structure and size, Scanning Electron Microscopy (SEM) to observe the morphology, Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups, and UV-Vis Spectroscopy to determine the optical properties and bandgap energy.[4][7][8]

Mechanism of Photocatalytic Degradation

The photocatalytic activity of NiO nanoparticles is initiated when they are irradiated with light of energy equal to or greater than their bandgap. This leads to the generation of electron-hole pairs (e⁻-h⁺)[1][10][11]:

$$NiO + h\nu \rightarrow NiO (e^- + h^+)$$

The photogenerated holes (h⁺) in the valence band are powerful oxidizing agents that can directly oxidize the organic dye molecules adsorbed on the surface of the NiO nanoparticles. [10] They can also react with water molecules or hydroxide ions (OH⁻) to produce highly reactive hydroxyl radicals (•OH).[1][11]

$$h^+ + H_2O \rightarrow \bullet OH + H^+ h^+ + OH^- \rightarrow \bullet OH$$



Simultaneously, the electrons (e⁻) in the conduction band can be trapped by adsorbed oxygen molecules to form superoxide radical anions (${}^{\bullet}O_{2}^{-}$).[10][11]

$$e^- + O_2 \rightarrow \bullet O_2^-$$

These highly reactive oxygen species (ROS), particularly •OH and •O₂⁻, are the primary agents responsible for the degradation of complex organic dye molecules into simpler and less harmful substances like CO₂, H₂O, and mineral acids.[1][3][10]

•OH / •O₂⁻ + Organic Dye → Degradation Products (CO₂, H₂O, etc.)

Data Presentation

Table 1: Photocatalytic Degradation of Methylene Blue (MB) using NiO Nanoparticles

Catalyst Dose	Initial Dye Conc. (mg/L)	рН	Irradiatio n Time (min)	Degradati on Efficiency (%)	Light Source	Referenc e
1 g/L	10	10	120	98.7	Visible Light	[4]
15 mg	4 ppm	7	100	99	UV Light	[1]
40 mg	5 ppm	Natural	120	85	Sunlight	
Not Specified	Not Specified	Not Specified	270	89	Sunlight	[6]

Table 2: Photocatalytic Degradation of Rhodamine B (RhB) using NiO Nanoparticles



Catalyst Dose	Initial Dye Conc. (mg/L)	рН	Irradiatio n Time (min)	Degradati on Efficiency (%)	Light Source	Referenc e
1 g/L	10	2	120	80.33	Visible Light	[4]
0.02 g	Not Specified	Not Specified	90	88	Halogen Lamp (>420 nm)	[8]
Not Specified	Not Specified	4	240	92	Not Specified	[12]

Table 3: Photocatalytic Degradation of Other Organic Dyes using NiO Nanoparticles

Dye	Catalyst Dose	Initial Dye Conc.	рН	Irradiati on Time (min)	Degrada tion Efficien cy (%)	Light Source	Referen ce
Methyl Orange (MO)	20 mg	50 ppm	6	Not Specified	89.04	Full Spectrum	[13]
Orange II	0.03 g	90 ppm	2	20	93	UV Light	[11]
Congo Red (CR)	Not Specified	Not Specified	Not Specified	180	94	UV Light (365 nm)	[14]
Crystal Violet (CV)	Not Specified	Not Specified	Not Specified	33	50	Not Specified	[2]
Rose Bengal (RB)	0.05 g	10 ppm	4	240	92	Not Specified	[12]



Factors Influencing Photocatalytic Activity

Several parameters significantly affect the efficiency of the photocatalytic degradation process:

- pH of the Solution: The pH of the dye solution plays a crucial role as it influences the surface charge of the NiO nanoparticles and the formation of hydroxyl radicals.[1][4] For Methylene Blue, degradation efficiency increases with pH, reaching a maximum at pH 10.[4]
 Conversely, for Rhodamine B and Orange II, the degradation is more effective in acidic conditions (pH 2).[4][11]
- Catalyst Dosage: An increase in the amount of NiO nanoparticles generally leads to a higher degradation rate due to the increased number of available active sites for dye adsorption and photocatalysis.[11][15]
- Initial Dye Concentration: The degradation efficiency tends to decrease as the initial dye concentration increases.[13] At higher concentrations, more dye molecules are adsorbed on the catalyst surface, which can block the light from reaching the nanoparticles, thus reducing the generation of reactive oxygen species.[13]

Experimental Protocols

Protocol 1: Synthesis of NiO Nanoparticles via Chemical Precipitation

This protocol describes a simple chemical precipitation method for synthesizing NiO nanoparticles.

Materials:

- Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
- Sodium hydroxide (NaOH)
- Distilled water
- Absolute ethanol
- Beakers, magnetic stirrer, centrifuge, oven, muffle furnace



Procedure:

- Prepare a 30 mM solution of Ni(NO₃)₂·6H₂O by dissolving the appropriate amount in 150 mL of distilled water in a 250 mL beaker.
- Stir the solution continuously at room temperature using a magnetic stirrer.
- Slowly add a freshly prepared 30 mM solution of 150 mL NaOH dropwise to the nickel nitrate solution while stirring. A light green precipitate of nickel hydroxide (Ni(OH)₂) will form.
- Continue stirring for an additional 30 minutes to ensure the reaction is complete.
- Collect the precipitate by centrifugation.
- Wash the collected precipitate several times with distilled water and then with absolute ethanol to remove any unreacted precursors and byproducts.
- Dry the washed precipitate in an oven at 70°C for 12 hours.
- Transfer the dried powder to a crucible and calcine it in a muffle furnace at 600°C for 4 hours to obtain NiO nanoparticles.

Protocol 2: Characterization of NiO Nanoparticles

To confirm the successful synthesis and determine the properties of the NiO nanoparticles, the following characterization techniques are recommended:

- X-ray Diffraction (XRD): To analyze the crystal structure, phase purity, and average crystallite size of the nanoparticles.[16]
- Scanning Electron Microscopy (SEM): To visualize the surface morphology, shape, and size distribution of the nanoparticles.[7]
- Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present and confirm the formation of the Ni-O bond.[16]
- UV-Vis Diffuse Reflectance Spectroscopy (DRS): To determine the optical properties and estimate the bandgap energy of the NiO nanoparticles.[16]



Protocol 3: Photocatalytic Degradation of Methylene Blue (MB)

This protocol outlines the procedure for evaluating the photocatalytic activity of the synthesized NiO nanoparticles using Methylene Blue as a model organic dye.

Materials and Equipment:

- Synthesized NiO nanoparticles
- Methylene Blue (MB) dye
- Distilled water
- Beaker or photoreactor
- Light source (e.g., sunlight, UV lamp, or halogen lamp)
- · Magnetic stirrer
- UV-Vis Spectrophotometer
- Syringes and filters

Procedure:

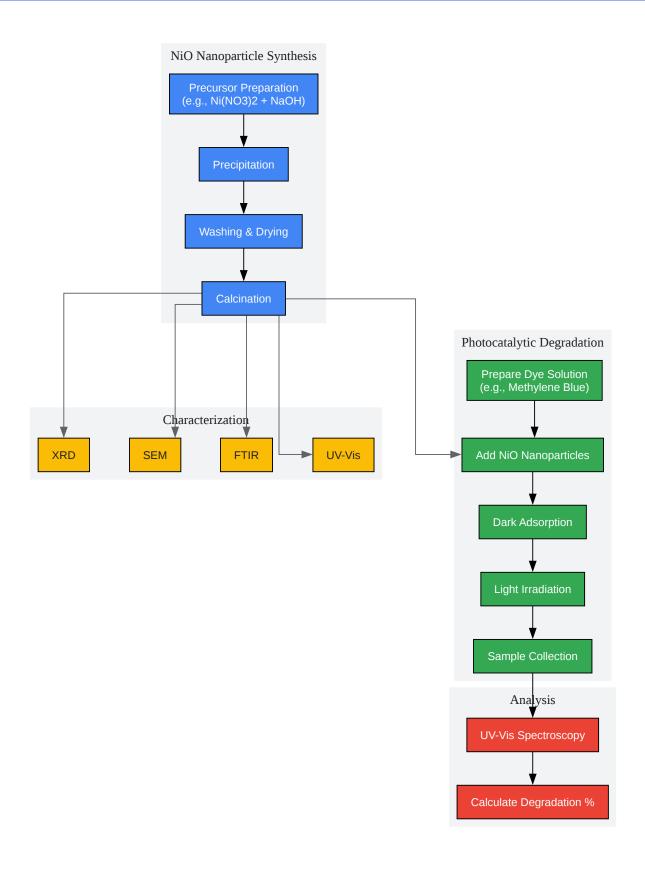
- Prepare a stock solution of Methylene Blue (e.g., 10 mg/L) in distilled water.
- In a typical experiment, add a specific amount of NiO nanoparticles (e.g., 40 mg) to a specific volume of the MB dye solution (e.g., 100 mL) in a beaker.
- Before irradiation, stir the suspension in the dark for 30 minutes to achieve adsorptiondesorption equilibrium between the dye and the catalyst surface.
- Place the beaker under a light source (e.g., natural sunlight) and start the irradiation.
- At regular time intervals (e.g., every 20 minutes for a total of 120 minutes), withdraw a small aliquot (e.g., 3-5 mL) of the suspension.
- Immediately filter the aliquot to remove the NiO nanoparticles.



- Measure the absorbance of the filtrate at the maximum absorption wavelength of MB (around 664 nm) using a UV-Vis spectrophotometer.
- The degradation efficiency (%) can be calculated using the following formula: Degradation (%) = $[(A_0 A_t) / A_0] \times 100$ where A_0 is the initial absorbance of the dye solution (after dark adsorption) and A_t is the absorbance at time 't'.

Visualizations

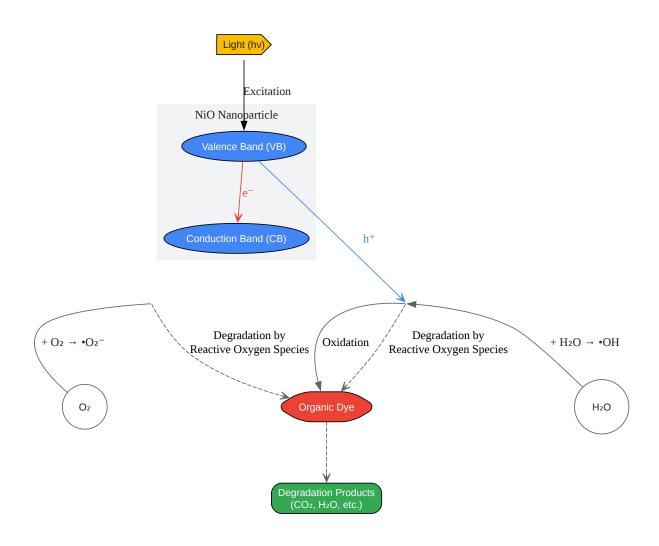




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Caption: Experimental workflow for NiO synthesis and photocatalytic dye degradation.





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Caption: Mechanism of photocatalytic degradation of organic dyes using NiO nanoparticles.



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